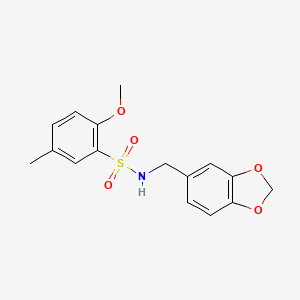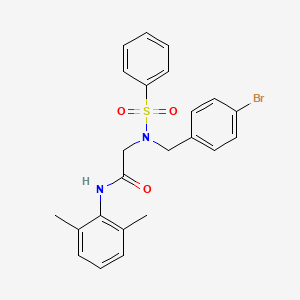![molecular formula C18H19N3OS B5718172 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, also known as CPDT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDT belongs to the class of thioacetamide derivatives and is known for its ability to modulate various biological pathways.
作用機序
The mechanism of action of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide is not fully understood, but it is believed to be due to its ability to modulate various biological pathways. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition leads to the activation of the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have various biochemical and physiological effects. It has been found to modulate various biological pathways, including the JNK pathway and the caspase pathway. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to induce apoptosis in cancer cells, making it a potential anticancer agent. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to have anti-inflammatory effects, as it has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
実験室実験の利点と制限
One of the advantages of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have potential applications as an anticancer agent, making it a useful tool for studying cancer biology. However, one of the limitations of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. One area of research could be to further investigate its potential applications as an anticancer agent. Another area of research could be to investigate its potential use in treating other diseases, such as inflammation. Furthermore, future research could focus on developing more efficient synthesis methods for 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, as well as developing more soluble derivatives of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide for use in lab experiments.
合成法
The synthesis of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide involves the reaction of 3-cyano-6-phenyl-2-pyridinethiol with diethylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. The yield of the synthesis method is reported to be around 70%.
科学的研究の応用
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential applications in various scientific research fields. It has been found to modulate various biological pathways such as the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)17(22)13-23-18-15(12-19)10-11-16(20-18)14-8-6-5-7-9-14/h5-11H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXCLXOHNSTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)

![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)
